molecular formula C31H26F2N2O5 B4303971 DIMETHYL 2-AMINO-1-(2-FLUOROPHENYL)-4-(4-FLUOROPHENYL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE

DIMETHYL 2-AMINO-1-(2-FLUOROPHENYL)-4-(4-FLUOROPHENYL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE

Cat. No.: B4303971
M. Wt: 544.5 g/mol
InChI Key: PTBJKMYGZGXNBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DIMETHYL 2-AMINO-1-(2-FLUOROPHENYL)-4-(4-FLUOROPHENYL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE is a complex organic compound with a unique structure that includes multiple aromatic rings and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL 2-AMINO-1-(2-FLUOROPHENYL)-4-(4-FLUOROPHENYL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the core quinoline structure, followed by the introduction of the amino and fluorophenyl groups through substitution reactions. The final steps involve the formation of the dimethyl ester groups under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would require large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction pathways can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

DIMETHYL 2-AMINO-1-(2-FLUOROPHENYL)-4-(4-FLUOROPHENYL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can have different functional groups depending on the specific reaction conditions and reagents used.

Scientific Research Applications

DIMETHYL 2-AMINO-1-(2-FLUOROPHENYL)-4-(4-FLUOROPHENYL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of DIMETHYL 2-AMINO-1-(2-FLUOROPHENYL)-4-(4-FLUOROPHENYL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • DIMETHYL 2-AMINO-1-(2-CHLOROPHENYL)-4-(4-CHLOROPHENYL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE
  • DIMETHYL 2-AMINO-1-(2-BROMOPHENYL)-4-(4-BROMOPHENYL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE

Uniqueness

The presence of fluorine atoms in DIMETHYL 2-AMINO-1-(2-FLUOROPHENYL)-4-(4-FLUOROPHENYL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE imparts unique properties such as increased stability and lipophilicity, which can enhance its biological activity and make it more suitable for certain applications compared to its chloro- and bromo- analogs.

Properties

IUPAC Name

dimethyl 2-amino-1-(2-fluorophenyl)-4-(4-fluorophenyl)-5-oxo-7-phenyl-4,6,7,8-tetrahydroquinoline-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H26F2N2O5/c1-39-30(37)25-20(17-8-4-3-5-9-17)16-23-26(28(25)36)24(18-12-14-19(32)15-13-18)27(31(38)40-2)29(34)35(23)22-11-7-6-10-21(22)33/h3-15,20,24-25H,16,34H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTBJKMYGZGXNBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(CC2=C(C1=O)C(C(=C(N2C3=CC=CC=C3F)N)C(=O)OC)C4=CC=C(C=C4)F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H26F2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DIMETHYL 2-AMINO-1-(2-FLUOROPHENYL)-4-(4-FLUOROPHENYL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE
Reactant of Route 2
DIMETHYL 2-AMINO-1-(2-FLUOROPHENYL)-4-(4-FLUOROPHENYL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE
Reactant of Route 3
DIMETHYL 2-AMINO-1-(2-FLUOROPHENYL)-4-(4-FLUOROPHENYL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE
Reactant of Route 4
DIMETHYL 2-AMINO-1-(2-FLUOROPHENYL)-4-(4-FLUOROPHENYL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE
Reactant of Route 5
DIMETHYL 2-AMINO-1-(2-FLUOROPHENYL)-4-(4-FLUOROPHENYL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE
Reactant of Route 6
DIMETHYL 2-AMINO-1-(2-FLUOROPHENYL)-4-(4-FLUOROPHENYL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE

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